(1H-Indol-2-yl)methanamine oxalate

描述

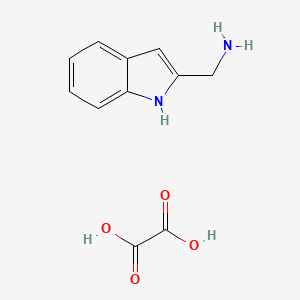

(1H-Indol-2-yl)methanamine oxalate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound consists of an indole ring system with a methanamine group attached to the second position and is paired with oxalic acid to form the oxalate salt.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-2-yl)methanamine oxalate can be achieved through several methods. One common approach involves the Friedel–Crafts alkylation of indole with formaldehyde and subsequent reduction to yield (1H-Indol-2-yl)methanamine. The compound is then reacted with oxalic acid to form the oxalate salt. Another method involves the use of chiral BINOL-derived disulfonimides (DSIs) as catalysts for the enantioselective Friedel–Crafts C2-alkylation of 3-substituted indoles with imines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

化学反应分析

Types of Reactions

(1H-Indol-2-yl)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can modify the methanamine group or other substituents on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups to the indole ring.

科学研究应用

Chemical Properties and Structure

Chemical Structure : The compound consists of an indole moiety attached to a methanamine group, forming a stable oxalate salt. Its structure contributes to its reactivity and biological activity.

Physical Properties :

- Molecular Weight : 232.23 g/mol

- Solubility : Soluble in polar solvents such as water and methanol, which facilitates its use in biological assays.

Scientific Research Applications

The applications of (1H-Indol-2-yl)methanamine oxalate can be categorized into several key areas:

Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It is utilized in:

- Synthesis of Indole Derivatives : Indoles are significant in pharmacology, and this compound can act as a precursor for various derivatives.

- Catalysis : It may be used in catalytic reactions due to its ability to participate in nucleophilic substitutions.

Biology

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been noted for its capacity to inhibit specific enzymes crucial for microbial growth, such as DNA gyrase.

Medicine

The potential medicinal applications include:

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Pharmaceutical Intermediate : It may serve as an intermediate in the synthesis of novel therapeutic agents.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Enzyme Inhibition | Inhibits key enzymes involved in microbial metabolism |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines |

Case Studies Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Studies | Effective against Escherichia coli and Staphylococcus aureus with lower MIC values than standard antibiotics. |

| Cancer Cell Line Tests | Demonstrated cytotoxicity with IC50 values in low micromolar range against MCF-7 breast cancer cells. |

| Synergistic Effects | Enhanced antimicrobial efficacy when combined with other agents. |

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Cytotoxicity in Cancer Research

Research involving human cancer cell lines such as MCF-7 has shown that this compound exhibits notable cytotoxic effects. The IC50 values indicate that it could be further developed into an effective anticancer drug, warranting additional studies on its mechanism of action and therapeutic potential.

作用机制

The mechanism of action of (1H-Indol-2-yl)methanamine oxalate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities. For instance, it may act as an agonist or antagonist at specific receptor sites, modulating cellular responses and signaling pathways .

相似化合物的比较

Similar Compounds

(1H-Indol-3-yl)methanamine: Another indole derivative with a methanamine group at the third position.

(1H-Indol-1-yl)methanamine: A structural isomer with the methanamine group at the first position.

Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and a carboxylic acid group.

Uniqueness

(1H-Indol-2-yl)methanamine oxalate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methanamine group at the second position of the indole ring provides distinct properties compared to other isomers and derivatives.

生物活性

(1H-Indol-2-yl)methanamine oxalate, a compound derived from indole, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by its indole structure, which is known for diverse biological properties. The synthesis typically involves the reaction of indole derivatives with oxalyl chloride followed by amination processes. The general synthetic route can be outlined as follows:

- Starting Materials : Indole derivatives and oxalyl chloride.

- Reaction Conditions : The reaction is conducted under controlled temperatures and requires specific solvents like dimethylformamide.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure products.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : It has been shown to act as a positive allosteric modulator for nicotinic acetylcholine receptors, particularly the α4β2 subtype, enhancing synaptic transmission and potentially affecting cognitive functions .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Case Studies

-

Nicotinic Receptor Studies : A study demonstrated that this compound potentiated the effects of acetylcholine at concentrations around 10 µM, indicating its role in modulating neurotransmitter activity in neural pathways .

This table summarizes the potency of the compound compared to its analogues.

Compound pEC50 EC50 (µM) This compound 6.48 0.32 N-des-methyl analogue 6.29 0.50 - Antimicrobial Activity : In vitro assays have shown that this compound displays significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Applications in Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Neuroscience : Investigated for its role in enhancing cognitive functions through modulation of neurotransmitter receptors.

- Antimicrobial Development : Explored as a lead compound for developing new antibiotics against resistant bacterial strains.

属性

IUPAC Name |

1H-indol-2-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2H2O4/c10-6-8-5-7-3-1-2-4-9(7)11-8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJIUYHNTDDXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106024-58-2 | |

| Record name | 1H-Indole-2-methanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106024-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。